Methaniazide

概要

説明

準備方法

合成経路と反応条件: メサニアジドは、イソニアジドとメタンスルホン酸との反応によって合成されます . この反応は、通常、アセチルイソニアジド中のアセチル基と同じ位置にメシレート基を形成することを伴います . この化合物は、しばしばそのナトリウム塩の形で使用されます .

工業生産方法: メサニアジドの工業生産には、実験室合成と同じ反応原理を用いた大規模合成が含まれます. このプロセスは、収量と純度が最適化されており、最終製品が製薬基準を満たしていることが保証されます .

化学反応の分析

反応の種類: メサニアジドは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: メサニアジドは酸化されて、さまざまな酸化生成物を形成できます。

還元: この化合物は、特定の条件下で還元されて、さまざまな還元形態を生じさせることができます。

置換: メサニアジドは、置換反応に関与することができ、官能基が他の基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: さまざまな求核剤と求電子剤を、目的の生成物に応じて置換反応に使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってスルホン酸誘導体が得られる場合があり、還元によってヒドラジン誘導体が得られる場合があります .

4. 科学研究への応用

メサニアジドは、以下のような科学研究においていくつかの応用があります。

化学: 有機合成における試薬として、また反応機構を研究するためのモデル化合物として使用されます。

生物学: 細菌の増殖と代謝への影響について調査されています。

科学的研究の応用

Methaniazide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on bacterial growth and metabolism.

Medicine: Studied for its potential use in treating various bacterial infections, particularly tuberculosis.

Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds.

作用機序

メサニアジドは、体内の代謝過程によって形成されるイソニコチン酸のプロドラッグとして作用します . この化合物は、細胞壁合成に関与する細菌酵素を標的にし、細菌の増殖と複製を阻害します . メサニアジド中のメシレート基は、アセチルイソニアジド中のアセチル基と同様に、その作用機序において重要な役割を果たします .

類似化合物:

イソニアジド: イソニコチン酸のプロドラッグとしても作用する、広く使用されている抗結核薬です.

アセチルイソニアジド: イソニアジドの別の誘導体で、類似の特性と作用機序を持っています.

メサニアジドの独自性: メサニアジドは、他のイソニアジド誘導体とは異なる、特定のメシレート基を持つためユニークです。 この構造上の違いは、薬物動態と薬力学に影響を与える可能性があり、特定の治療用途に役立つ化合物となっています .

類似化合物との比較

Isoniazid: A widely used antituberculosis drug that also acts as a prodrug of isonicotinic acid.

Acetylisoniazid: Another derivative of isoniazid with similar properties and mechanisms of action.

Thioacetazone: Often used in combination with methaniazide for enhanced antituberculosis effects.

Uniqueness of this compound: this compound is unique due to its specific mesylate group, which differentiates it from other isoniazid derivatives. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .

生物活性

Methaniazide, a compound primarily used in the treatment of tuberculosis, has garnered attention for its biological activity beyond its primary therapeutic applications. This article delves into various aspects of this compound's biological effects, including its pharmacological properties, potential side effects, and relevant case studies that highlight its impact on human health.

This compound is a derivative of isoniazid, a well-known antitubercular agent. Its chemical structure allows it to inhibit the synthesis of mycolic acids in the bacterial cell wall, which is crucial for the survival of Mycobacterium tuberculosis. This mechanism is similar to that of isoniazid, but this compound exhibits unique pharmacokinetic properties that may influence its efficacy and safety profile.

Antimicrobial Activity

This compound demonstrates significant antimicrobial activity against Mycobacterium tuberculosis. In vitro studies have shown that it effectively reduces bacterial load in culture systems. The minimum inhibitory concentration (MIC) values for this compound have been reported to be comparable to those of other first-line antitubercular drugs, indicating its potential as a viable treatment option.

Side Effects and Toxicity

Despite its efficacy, this compound is associated with several side effects. A notable case involved a patient who developed bilateral uveitis after concurrent administration of this compound with rifabutin and other antitubercular agents. The ocular inflammation improved upon discontinuation of rifabutin but highlighted the need for careful monitoring when combining these medications .

Case Studies

-

Case Study on Ocular Toxicity :

- Patient Profile : A 40-year-old HIV-positive male undergoing treatment for pulmonary tuberculosis.

- Treatment Regimen : Included this compound (500 mg/day), rifabutin (300 mg/day), pyrazinamide (1500 mg/day), and ethambutol (800 mg/day).

- Outcome : The patient developed left-eye panuveitis, which resolved after discontinuing rifabutin while continuing with this compound. This case underscores the importance of recognizing potential drug interactions and side effects in patients receiving multiple therapies .

-

Pharmacokinetic Studies :

- Research indicates that this compound's absorption and metabolism can be influenced by concomitant medications, leading to variations in plasma levels and therapeutic outcomes. Studies suggest that the presence of other drugs may alter the pharmacokinetics of this compound, necessitating dose adjustments to avoid toxicity .

Research Findings

Recent studies have focused on the metabolic pathways involving this compound and its metabolites. For instance, investigations into how this compound is processed in the liver reveal that its metabolites retain some biological activity, potentially contributing to both therapeutic effects and side effects. Understanding these metabolic processes is crucial for optimizing treatment regimens involving this compound.

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis; MIC values comparable to isoniazid. |

| Ocular Toxicity | Case reports indicate potential for uveitis when combined with rifabutin. |

| Metabolic Activity | Metabolites exhibit biological activity; further research needed on implications. |

特性

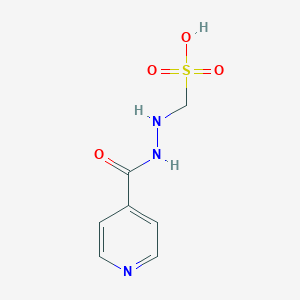

IUPAC Name |

[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14/h1-4,9H,5H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZQCROBCYNTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3804-89-5 (hydrochloride salt) | |

| Record name | Methaniazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013447955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048248 | |

| Record name | Isoniazid methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13447-95-5 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(sulfomethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13447-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methaniazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013447955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoniazid methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methaniazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8S7ZES0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。